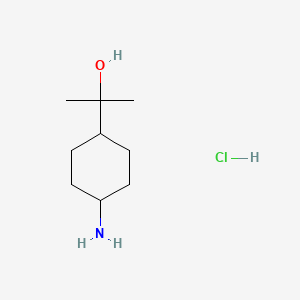

cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride

Description

BenchChem offers high-quality cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-aminocyclohexyl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h7-8,11H,3-6,10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAQQHDLYHZJFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5), a key bifunctional chemical intermediate. The aminocyclitol framework is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] This document consolidates available data on its chemical and physical properties, outlines plausible synthetic routes based on established chemical transformations, and explores its potential applications in drug discovery and development. Methodologies for its characterization and handling are also discussed, providing a critical resource for researchers utilizing this versatile building block.

Introduction and Molecular Overview

Cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a substituted aminocyclitol derivative. Its structure features a cis-1,4-disubstituted cyclohexane ring, which constrains the spatial relationship between the primary amine and the tertiary alcohol. This stereochemical arrangement is critical, as the geometry of such scaffolds often dictates binding affinity and selectivity for biological targets.[2] The hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a variety of experimental conditions.

The aminocyclitol moiety is of significant interest in medicinal chemistry. It serves as the core of aminoglycoside antibiotics and has been employed as a versatile scaffold in the design of antiviral carbocyclic nucleosides and glycosidase inhibitors.[1][2] The presence of both a nucleophilic amine and a hydrogen-bond-donating tertiary alcohol makes this molecule a valuable intermediate for constructing more complex molecular architectures.

Molecular Identifiers:

-

IUPAC Name: 2-((1s,4s)-4-aminocyclohexyl)propan-2-ol hydrochloride[3]

-

CAS Number: 2387569-41-5[3]

-

Molecular Formula: C₉H₂₀ClNO[3]

-

Formula Weight: 193.72 g/mol [3]

Physicochemical and Chemical Properties

While specific experimental data for the cis-hydrochloride salt is not extensively published, properties can be inferred from its structure and data on the related trans-isomer.

Physical Properties

The compound is expected to be a solid at room temperature, a common characteristic of amine hydrochloride salts.[4]

| Property | Value (Predicted or Inferred) | Source / Remarks |

| Appearance | White to light yellow solid | Based on data for related compounds. |

| Molecular Weight | 193.72 g/mol | [3] |

| Boiling Point | ~240 °C (free base, predicted) | Predicted for the trans-isomer free base.[5] The salt form will decompose at high temperatures. |

| Density | ~0.975 g/cm³ (free base, predicted) | Predicted for the trans-isomer free base.[5] |

| pKa | ~15.18 (hydroxyl proton, predicted) | Predicted for the trans-isomer free base.[5] The ammonium group pKa is expected to be ~9-10. |

| Solubility | Soluble in water, methanol | Inferred from the hydrochloride salt nature. |

| Storage | Store at room temperature or 2-8°C.[3][6] | Keep container tightly closed. |

Chemical Properties and Reactivity

-

Stability: The compound is stable under normal laboratory conditions.

-

Incompatibilities: It is incompatible with strong oxidizing agents.

-

Reactivity: The primary amine is nucleophilic and can participate in standard amine reactions such as acylation, alkylation, and reductive amination. The tertiary alcohol is less reactive but can be targeted under specific conditions.

-

Hazardous Decomposition: Upon heating to decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl) gas.

Synthesis Methodologies

A definitive, published synthesis for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride was not found. However, two highly plausible synthetic strategies can be proposed based on established methodologies for analogous compounds: (A) Grignard addition to a protected aminoester and (B) Catalytic hydrogenation of a nitroaromatic precursor.

Strategy A: Grignard Addition to a Cyclohexyl Aminoester

This approach, adapted from the synthesis of the corresponding trans-isomer, offers excellent stereochemical control starting from a cis-configured precursor.[5]

Workflow Diagram:

Caption: Grignard addition and deprotection workflow.

Experimental Protocol (Hypothetical):

-

Step 1: Grignard Reaction. To a solution of ethyl cis-4-(dibenzylamino)cyclohexanecarboxylate in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in ether, 2.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.[5] Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.

-

Step 2: Work-up and Isolation. Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude protected intermediate, 2-(cis-4-(dibenzylamino)cyclohexyl)propan-2-ol.

-

Step 3: Catalytic Hydrogenolysis (Deprotection). Dissolve the crude intermediate in methanol. Add Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C, ~10 mol%).[5] Subject the mixture to hydrogenation (50 psi H₂) at 50°C for 48-72 hours.

-

Step 4: Purification. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Purify the resulting free base by silica gel chromatography.

-

Step 5: Hydrochloride Salt Formation. Dissolve the purified free base in a minimal amount of diethyl ether or methanol. Add a solution of hydrogen chloride in ether (or dioxane) dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with cold ether, and dry in vacuo to yield the final product.

Strategy B: Catalytic Hydrogenation of a Nitroaromatic Precursor

This route involves the simultaneous reduction of a nitro group and saturation of the aromatic ring. While potentially more atom-economical, controlling the stereochemistry to favor the cis product can be challenging and often depends heavily on the choice of catalyst and reaction conditions.

Workflow Diagram:

Caption: Catalytic hydrogenation of a nitroaromatic precursor.

Causality Behind Experimental Choices:

-

Catalyst: Rhodium- or Ruthenium-based catalysts are often employed for the hydrogenation of substituted anilines and phenols to their corresponding cyclohexyl derivatives. The choice of catalyst support and solvent can influence the cis/trans ratio of the product.

-

Solvent: Protic solvents like methanol or ethanol are commonly used.[7] The addition of an acid (e.g., acetic acid) can sometimes alter the reaction pathway and selectivity.[8]

-

Pressure & Temperature: High pressures (e.g., >100 psi) and elevated temperatures are typically required to achieve full saturation of the aromatic ring.

-

Stereoselectivity: Achieving high cis selectivity can be difficult. The hydrogenation mechanism often involves initial adsorption of the aromatic ring to the catalyst surface, and the subsequent hydrogen addition steps determine the final stereochemistry.

Analytical Characterization

A comprehensive analysis is crucial to confirm the identity, purity, and stereochemistry of the final compound.

| Technique | Expected Results & Purpose |

| ¹H NMR | Protons on the cyclohexane ring in the cis isomer will exhibit characteristic chemical shifts and coupling constants. The methyl protons of the propan-2-ol group should appear as a singlet. The position of the amine and hydroxyl protons may be broad and solvent-dependent. |

| ¹³C NMR | Will show the expected number of carbon signals, including the quaternary carbon of the tertiary alcohol and carbons of the cyclohexane ring.[9] |

| FT-IR | Characteristic peaks for O-H and N-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1600 cm⁻¹).[9] |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₉NO, m/z ≈ 157.15).[6] |

| HPLC | Used to assess purity. Derivatization may be required for good peak shape and detection, for example, using NBD-Cl or Boc-anhydride.[10] |

| Elemental Analysis | Confirms the elemental composition (C, H, Cl, N, O) of the hydrochloride salt. |

Applications in Drug Development

As a bifunctional intermediate, cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a valuable building block for creating libraries of compounds for screening and lead optimization.

-

Scaffold for Novel Therapeutics: The aminocyclohexyl core is a proven scaffold for engaging with various biological targets. The amine can be functionalized to introduce pharmacophoric elements, while the tertiary alcohol can act as a hydrogen bond donor or a point for further modification.

-

Intermediate for API Synthesis: This molecule serves as a key starting material for more complex Active Pharmaceutical Ingredients (APIs). Its derivatives are explored for a range of activities, including as acetylcholinesterase inhibitors and antimicrobial agents.[11]

-

Fragment-Based Drug Design (FBDD): The relatively small size and defined 3D geometry make it an attractive fragment for FBDD campaigns, where it can be grown or linked to build potent and selective inhibitors.

Logical Relationship Diagram:

Caption: Molecular features and their application potential.

Safety, Handling, and Storage

As a research chemical, cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is at room temperature or refrigerated (2-8°C).[3][6]

Conclusion

Cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a stereochemically defined building block with significant potential in medicinal chemistry and organic synthesis. Its bifunctional nature, combined with the proven utility of the aminocyclitol scaffold, makes it a valuable intermediate for the development of novel therapeutic agents. This guide has synthesized the available information to provide a foundational understanding of its properties, plausible synthetic routes, and applications, serving as a key resource for professionals in the field of drug discovery.

References

-

One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). ChemCatChem. Available at: [Link]

-

Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives. (2015). ResearchGate. Available at: [Link]

-

Demonstrating the electron-proton transfer mechanism of aqueous phase 4-nitrophenol hydrogenation on supported metal catalyst. (2022). ChemRxiv. Available at: [Link]

-

Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. (2020). University of Greifswald. Available at: [Link]

-

Medicinal chemistry of aminocyclitols. (2010). PubMed. Available at: [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents.

-

Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. (2018). MIT Open Access Articles. Available at: [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (2002). Google Patents.

-

2-(trans-4-amino-cyclohexyl)-propan-2-ol CAS NO.899806-45-2. (n.d.). finebiotech.com. Available at: [Link]

-

Cas 899806-45-2, TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE. (n.d.). lookchem.com. Available at: [Link]

-

Medicinal Chemistry of Aminocyclitols. (2010). ResearchGate. Available at: [Link]

-

rel-2-((1s,4s)-4-Aminocyclohexyl)propan-2-ol. (n.d.). Pharmaffiliates. Available at: [Link]

-

2,2-BIS(4-AMINOCYCLOHEXYL)PROPANE, CIS-,TRANS-. (n.d.). gsrs.ncats.nih.gov. Available at: [Link]

-

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride. (2017). Semantic Scholar. Available at: [Link]

-

2-(4-(aminomethyl)cyclohexyl)propan-2-ol. (n.d.). PubChemLite. Available at: [Link]

-

Medicinal chemistry of amine prodrugs. (2015). Semantic Scholar. Available at: [Link]

-

Synthesis and biological activity of cyclohexylamine derivatives. (2006). ResearchGate. Available at: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). benthamscience.com. Available at: [Link]

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride 97% | CAS: 2387569-41-5 | AChemBlock [achemblock.com]

- 4. 2-(trans-4-amino-cyclohexyl)-propan-2-ol, CasNo.899806-45-2 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 5. Cas 899806-45-2,TRANS-2-(4-AMINOCYCLOHEXYL)-2-HYDROXYPROPANE | lookchem [lookchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 11. researchgate.net [researchgate.net]

cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride CAS number 2387569-41-5

Navigating Stereochemical Utility in Fragment-Based Drug Design[1]

Executive Summary

cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5) is a highly specialized, stereochemically defined aliphatic building block.[1] Unlike its aromatic counterparts or the thermodynamically favored trans-isomer, this cis-conformer offers a unique non-planar topology essential for accessing "kinked" binding pockets in kinases, GPCRs, and ion channels.[1]

This technical guide dissects the molecule's utility as a high-Fsp³ scaffold, detailing its synthesis, stereochemical validation, and application in modern medicinal chemistry. It serves as a blueprint for researchers seeking to modulate solubility and metabolic stability while maintaining rigid geometric control.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule consists of a cyclohexane ring substituted at the 1- and 4-positions.[1][2][3][4] The "cis" designation indicates that the amine group and the dimethyl carbinol group reside on the same face of the ring.

| Property | Specification |

| CAS Number | 2387569-41-5 |

| IUPAC Name | 2-((1s,4s)-4-aminocyclohexyl)propan-2-ol hydrochloride |

| Formula | C₉H₂₀ClNO |

| Molecular Weight | 193.71 g/mol |

| Stereochemistry | cis (Z-configuration) |

| Appearance | White to off-white crystalline solid |

| Solubility | High in H₂O, MeOH, DMSO; Low in DCM, Hexanes |

| H-Bond Donors | 4 (Amine NH₃⁺, Alcohol OH) |

| H-Bond Acceptors | 2 |

Stereochemical Architecture: The cis-Advantage

Understanding the conformational dynamics of this molecule is critical for its application.

-

The trans-Isomer (Linear): Typically adopts a diequatorial conformation (1e, 4e), creating a flat, linear vector similar to a 1,4-phenylene spacer.

-

The cis-Isomer (Angled): Must adopt an axial-equatorial (1a, 4e) conformation.[1] Because the bulky 2-hydroxypropan-2-yl group prefers the equatorial position to avoid 1,3-diaxial strain, the amine group is forced into the axial position.[1]

Implication: This forces the amine vector to project perpendicular to the ring plane, creating a distinct "hairpin" or "kinked" geometry. This is invaluable for scaffold hopping when a drug candidate needs to wrap around a protein residue (e.g., the gatekeeper residue in kinases).

Figure 1: Conformational logic dictating the selection of the cis-isomer for specific binding pockets.

Synthesis & Fabrication Protocols

Producing the cis-isomer in high purity is challenging because the trans-isomer is thermodynamically favored.[1] Two primary routes exist: Stereoselective Hydrogenation and Nucleophilic Addition .[1]

Route A: Catalytic Hydrogenation (Industrial Scale)

This method reduces a 4-substituted aniline precursor.[1] It typically yields a mixture of cis and trans isomers, requiring rigorous separation.

-

Precursor: 2-(4-aminophenyl)propan-2-ol.[1]

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru/C). Rhodium favors cis-formation more than Palladium.[1]

-

Conditions: 50–80 bar H₂, 60°C, in Methanol/Acetic Acid.

-

Purification: The crude amine mixture is treated with HCl in isopropanol. The trans-isomer HCl salt is often less soluble and crystallizes out first.[1] The cis-isomer is recovered from the mother liquor or separated via preparative HPLC.[1]

Route B: Grignard Addition (Laboratory Scale - High Fidelity)

This route builds the tertiary alcohol after establishing the ring geometry, often starting from a pure cis-4-aminocyclohexane carboxylate derivative.[1]

Protocol: Synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol HCl

Reagents:

-

Methylmagnesium bromide (3.0 M in ether)

-

cis-Ethyl 4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate (N-Boc protected precursor)[1]

-

Anhydrous THF[1]

-

4M HCl in Dioxane

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Grignard Addition:

-

Quench & Workup:

-

Cool to 0°C. Quench with saturated NH₄Cl (aq).

-

Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Deprotection (Salt Formation):

-

Dissolve the intermediate (N-Boc alcohol) in minimal Dioxane.[1]

-

Add 4M HCl in Dioxane (5 eq) at 0°C.

-

Stir at RT for 2 hours. A white precipitate forms.

-

-

Isolation:

-

Filter the solid under N₂.

-

Wash with cold Et₂O to remove organic impurities.

-

Validation: 1H NMR should show the methine proton at C1 (attached to amine) as a broad multiplet (indicative of axial orientation) distinct from the trans counterpart.

-

Figure 2: The Grignard synthetic pathway ensures retention of cis-stereochemistry from the starting material.[1]

Medicinal Chemistry Applications

This scaffold is a powerful tool for Lead Optimization .

1. Solubility Enhancement

The 2-hydroxypropan-2-yl group (dimethyl carbinol) is a proven "solubilizing tail."[1] It adds polarity (TPSA ~20 Ų) without introducing a hydrogen bond donor that is susceptible to oxidation (unlike primary alcohols). The gem-dimethyl groups sterically protect the hydroxyl, preventing glucuronidation and extending metabolic half-life.[1]

2. Bioisosterism

The cis-4-aminocyclohexyl group acts as a saturated bioisostere for ortho- or meta-substituted phenyl rings.[1] By replacing a flat aromatic ring with this sp³-rich scaffold, researchers can:

-

Improve solubility (lower LogP).

-

Reduce "flatness" (escape from chemical space crowded with patent-busting aromatics).[1]

-

Increase selectivity by exploiting the specific axial vector of the amine.

3. Fragment-Based Drug Discovery (FBDD)

In FBDD, this molecule serves as a high-quality fragment.[1]

-

Anchor: The amine forms a salt bridge with Asp/Glu residues in the protein active site.

-

Vector: The cyclohexane ring directs the alcohol tail into solvent space or a hydrophilic sub-pocket.

Handling & Stability

-

Hygroscopicity: As a hydrochloride salt of an amino-alcohol, the compound is hygroscopic.[1] Store in a desiccator at -20°C.

-

Stability: The tertiary alcohol is stable to oxidation but can undergo elimination (dehydration) to the alkene under strongly acidic conditions at high heat (>100°C). The HCl salt form protects the amine from oxidation.

-

Safety: Standard precautions for alkylamines apply. Causes skin irritation and serious eye damage (H314/H318). Handle in a fume hood.

References

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for sp3-rich scaffolds).

- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Theoretical basis for using cyclohexyl over phenyl).

Sources

- 1. 899806-45-2|2-(trans-4-Aminocyclohexyl)propan-2-ol|BLD Pharm [bldpharm.com]

- 2. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a substituted aminocyclohexanol derivative with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a cis-1,4-disubstituted cyclohexane ring, presents a specific stereochemistry that can influence its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, predicted spectroscopic characteristics, and potential applications based on the activities of related compounds.

Molecular Structure and Properties

The molecular structure of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride consists of a cyclohexane ring with an amino group and a 2-hydroxypropan-2-yl group in a cis-1,4-relationship. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Table 1: Physicochemical Properties of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride

| Property | Value | Source |

| CAS Number | 2387569-41-5 | [1] |

| Molecular Formula | C₉H₂₀ClNO | [1] |

| Molecular Weight | 193.72 g/mol | [1] |

| IUPAC Name | 2-((1s,4s)-4-aminocyclohexyl)propan-2-ol hydrochloride | [1] |

| SMILES | CC(C)(O)[C@H]1CCCC1.Cl | [1] |

| Synonyms | cis-4-Amino-α,α-dimethylcyclohexanemethanol hydrochloride | [2] |

The cis-conformation of the cyclohexane ring is a critical structural feature. In the chair conformation, one substituent will be in an axial position and the other in an equatorial position. The ring can undergo conformational flipping, leading to an equilibrium between two chair conformers. The preferred conformation will depend on the steric bulk of the substituents.

Synthesis and Characterization

Proposed Synthetic Workflow

A potential synthetic pathway could start from 4-nitrophenylacetic acid. This starting material can be converted to the desired tertiary alcohol, followed by reduction of the nitro group and the aromatic ring, and subsequent separation of the cis isomer.

Caption: Proposed synthetic workflow for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-Nitrophenyl)propan-2-ol

-

To a solution of methyl 4-nitrophenylacetate in anhydrous tetrahydrofuran (THF) at 0 °C, add an excess of methylmagnesium bromide (Grignard reagent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Catalytic Hydrogenation to a Mixture of cis- and trans-2-(4-Aminocyclohexyl)propan-2-ol

-

Dissolve the crude 2-(4-nitrophenyl)propan-2-ol in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of a hydrogenation catalyst, such as Ruthenium on carbon (Ru/C) or Rhodium on carbon (Rh/C), which are known to favor the formation of cis isomers in some cases.

-

Pressurize the reaction vessel with hydrogen gas and heat to an appropriate temperature.

-

Maintain the reaction under hydrogen pressure until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude mixture of cis and trans isomers.

Step 3: Isomer Separation

-

The separation of the cis and trans isomers can be challenging. Fractional crystallization of the free base or its salt is a common method.

-

Dissolve the crude mixture in a suitable solvent system and cool slowly to induce crystallization. The different solubilities of the cis and trans isomers may allow for their separation. Multiple recrystallizations may be necessary to achieve high isomeric purity.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the purified cis-2-(4-Aminocyclohexyl)propan-2-ol in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Add a solution of hydrogen chloride in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield the final product.

Predicted Spectroscopic Characterization

While specific experimental spectra for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride are not available, the expected key features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy:

-

Cyclohexane Protons: The proton signals of the cyclohexane ring are expected to appear in the range of 1.0-2.0 ppm. Due to the cis-stereochemistry, the signals for the axial and equatorial protons will be distinct, and their coupling patterns will be complex.

-

Methine Proton (CH-N): The proton on the carbon bearing the amino group is expected to appear as a broad multiplet around 2.5-3.0 ppm.

-

Methyl Protons: The two methyl groups of the propan-2-ol moiety will likely appear as a singlet around 1.2 ppm.

-

Hydroxyl and Amine Protons: The OH and NH₃⁺ protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. These peaks can be exchanged with D₂O.

¹³C NMR Spectroscopy:

-

Cyclohexane Carbons: The carbons of the cyclohexane ring are expected to resonate in the range of 20-50 ppm.

-

Carbon attached to Nitrogen (C-N): The carbon atom bonded to the amino group is expected around 50-60 ppm.

-

Quaternary Carbon (C-O): The carbon atom of the propan-2-ol group bearing the hydroxyl group is expected in the range of 70-80 ppm.

-

Methyl Carbons: The two methyl carbons are expected to appear around 25-30 ppm.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3500 cm⁻¹ due to the hydroxyl group.[3][4][5][6][7]

-

N-H Stretch: A broad absorption in the range of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium (NH₃⁺) group.

-

C-H Stretch: Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹.

-

C-O Stretch: A strong absorption band in the region of 1050-1260 cm⁻¹ is characteristic of the C-O stretching of the tertiary alcohol.[3][6][7]

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₉H₁₉NO) upon loss of HCl.

-

Characteristic fragmentation patterns would include the loss of a methyl group and the loss of water from the propan-2-ol moiety.

Potential Applications and Biological Activity

While there is no specific information on the biological activity of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride, the aminocyclohexanol scaffold is present in a variety of biologically active molecules. This suggests that the title compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Role as a Synthetic Intermediate

The presence of both an amino and a hydroxyl group provides two reactive sites for further chemical modification. This makes it a potentially useful intermediate for the synthesis of more complex molecules, including:

-

Pharmaceuticals: Aminocyclohexanol derivatives have been investigated for a range of therapeutic applications, including as inhibitors of soluble epoxide hydrolase for inflammatory conditions and as components of opioid receptor modulators.[8]

-

Agrochemicals: The aminocyclohexanol moiety is also found in some pesticides.

-

Novel Materials: The bifunctional nature of the molecule could be utilized in the synthesis of polymers and other materials.

Potential Biological Activities of Related Derivatives

Derivatives of aminocyclohexanols have been reported to exhibit a variety of biological activities, including:

-

Anticancer Activity: Some N-substituted carbazole derivatives with an aminocyclohexanol moiety have shown antiproliferative activity.[9]

-

Antimicrobial Activity: Various heterocyclic compounds incorporating an aminocyclohexyl group have been synthesized and evaluated for their antibacterial and antifungal properties.[10]

-

Neurological and Metabolic Disorders: Aminobenzimidazole derivatives with a phenylcyclohexyl group have been explored as potential agents for treating obesity and diabetes.[4]

The specific cis-stereochemistry of the title compound could lead to derivatives with unique pharmacological profiles due to the fixed spatial arrangement of the functional groups.

Caption: A conceptual workflow for the development of new therapeutic agents from the title compound.

Conclusion

cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a chemical entity with a well-defined stereochemistry that holds potential as a building block in the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a comprehensive overview of its known properties, a plausible synthetic approach, and predicted analytical characteristics. The exploration of its derivatives could lead to the discovery of new therapeutic agents for a variety of diseases, making it a compound of interest for researchers in medicinal chemistry and drug development.

References

Sources

- 1. cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride 97% | CAS: 2387569-41-5 | AChemBlock [achemblock.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. allsubjectjournal.com [allsubjectjournal.com]

- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 8. benchchem.com [benchchem.com]

- 9. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

High-Purity Synthesis of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride

Technical Whitepaper | Application Note: AN-SYN-2026-CIS

Executive Summary

cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride is a critical saturated heterocycle motif used in modern medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands where defined stereochemistry is paramount for target binding affinity. The cis-configuration of the 1,4-disubstituted cyclohexane ring provides a specific "U-shape" or spatial vector that differs significantly from the linear trans-isomer.

This guide details a robust, scalable synthesis pathway designed for high stereochemical fidelity. Unlike general preparations that yield difficult-to-separate diastereomeric mixtures, this protocol prioritizes early-stage stereocontrol and reliable purification, ensuring the final hydrochloride salt meets pharmaceutical grade specifications (>98% purity, >95% cis-diastereomeric excess).

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the common pitfall of late-stage isomer separation. By establishing the cis-stereochemistry on the cyclohexane ring before the Grignard addition, we minimize the loss of high-value intermediates.

Strategic Disconnections:

-

Salt Formation: The final HCl salt is generated from the Boc-protected precursor.

-

C-C Bond Formation: The tertiary alcohol is installed via a Grignard reaction on an ester. This is superior to reducing a ketone, which creates a new stereocenter that is difficult to control.

-

Stereocenter Establishment: The cis-1,4-cyclohexane core is generated via catalytic hydrogenation of an aromatic precursor.

Figure 1: Retrosynthetic logic prioritizing early stereochemical definition.

Detailed Synthesis Pathway[1][2]

Phase 1: Catalytic Hydrogenation & Stereoselection

Objective: Convert the aromatic ring to a saturated cyclohexane ring while maximizing the cis-isomer yield. Reaction: Ethyl 4-aminobenzoate + 3 H₂ → Ethyl 4-aminocyclohexanecarboxylate

Protocol:

-

Charge: Load a high-pressure autoclave with Ethyl 4-aminobenzoate (1.0 equiv), 5% Rh/Al₂O₃ (5 wt% loading), and Acetic Acid (solvent, 10 vol).

-

Expert Insight: Rhodium on alumina in acidic media is preferred over Ruthenium or Palladium for favoring the cis-isomer (kinetic product) and minimizing dechlorination if chloro-substituents were present (though not applicable here, it's a general best practice).

-

-

Hydrogenation: Pressurize to 50 bar (725 psi) H₂ and heat to 60°C . Stir vigorously for 12–24 hours.

-

Workup: Filter the catalyst through a pad of Celite. Concentrate the filtrate to obtain a viscous oil.

-

Isomer Analysis: The crude product is typically a 60:40 to 70:30 mixture of cis:trans.

-

Note: While thermodynamic equilibration favors trans, acidic hydrogenation kinetics favor cis.

-

Phase 2: Protection & Isomer Enrichment

Objective: Protect the amine to prevent interference during the Grignard step and utilize the protecting group to facilitate separation of the cis-isomer. Reaction: Amine + Boc₂O → Boc-Carbamate

Protocol:

-

Protection: Dissolve the crude amine ester mixture in Dichloromethane (DCM) . Add Triethylamine (1.5 equiv) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv). Warm to RT and stir for 4 hours.

-

Quench: Wash with 1M citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

-

Crystallization (Critical Step):

-

Dissolve the crude Boc-ester mixture in hot Hexanes/Ethyl Acetate (9:1) .

-

Allow to cool slowly to room temperature, then to 4°C.

-

The cis-isomer typically crystallizes preferentially or can be separated via flash chromatography (Silica gel; Gradient 0-20% EtOAc in Hexanes) if crystallization is insufficient. The cis-isomer is generally more polar (higher R_f) on silica than the trans-isomer in this specific scaffold due to the axial/equatorial conformation differences.

-

Validation: Verify stereochemistry via NOESY NMR (Strong NOE between H-1 and H-4 indicates cis).

-

Phase 3: Grignard Addition (The "Double Addition")

Objective: Convert the ester directly to the tertiary alcohol using excess methylmagnesium bromide. Reaction: R-COOEt + 2 MeMgBr → R-C(OH)(Me)₂

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

-

Reagent: Charge Methylmagnesium bromide (3.0 M in diethyl ether, 3.5 equiv). Cool to 0°C.

-

Why 3.5 equiv? You need 2 equiv for the double addition to the ester. The extra 1.5 equiv ensures complete conversion and accounts for any residual moisture or protic impurities.

-

-

Addition: Dissolve the pure cis-Boc-ester in anhydrous Tetrahydrofuran (THF) (5 vol). Add this solution dropwise to the Grignard reagent over 30 minutes, maintaining internal temperature <10°C.

-

Reaction: Allow to warm to Room Temperature (25°C) and stir for 3 hours. Monitor by TLC (disappearance of ester).[1]

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous Ammonium Chloride (NH₄Cl) .

-

Safety: This is highly exothermic. Add slowly.

-

-

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Result: cis-tert-butyl (4-(2-hydroxypropan-2-yl)cyclohexyl)carbamate. (Usually a white solid).

Phase 4: Deprotection & Salt Formation

Objective: Remove the Boc group and form the stable hydrochloride salt. Reaction: Boc-Amine + HCl → Amine·HCl + Isobutylene + CO₂

Protocol:

-

Dissolution: Dissolve the intermediate in 1,4-Dioxane (or Methanol).

-

Acidification: Add 4M HCl in Dioxane (5 equiv) dropwise at RT.

-

Precipitation: Stir for 2–4 hours. The product often precipitates directly from the dioxane solution as a white solid.

-

Isolation: Dilute with Diethyl Ether (to maximize precipitation), filter the solid, and wash with fresh ether.

-

Drying: Dry under vacuum at 40°C for 12 hours.

Analytical Characterization

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Identity | ¹H-NMR (DMSO-d₆) | Consistent with structure; integration matches. |

| Stereochemistry | NOESY / X-Ray | cis-configuration confirmed. (Axial-Equatorial relationship) |

| Purity | HPLC (C18, ACN/H₂O) | ≥ 98.0% (Area %) |

| Chloride Content | Ion Chromatography | 17.5% ± 0.5% (Theoretical: ~18.3%) |

Key NMR Signals (Diagnostic):

-

Gem-dimethyl groups: Singlet at ~1.05 ppm (6H).

-

Methine protons (H-1, H-4): The chemical shift and splitting pattern of the protons at C1 and C4 distinguish cis from trans. In the cis-isomer, one proton is typically axial and the other equatorial relative to the ring average, often resulting in distinct multiplet widths compared to the trans (diaxial) isomer.

Workflow Visualization

Figure 2: Step-by-step process flow for the synthesis.

Safety & Scalability

-

Grignard Reagents: Methylmagnesium bromide is pyrophoric and reacts violently with water. All glassware must be oven-dried. Use a dedicated inert gas line (Argon or Nitrogen). On a large scale, use a dosing pump for controlled addition.

-

Hydrogenation: High-pressure hydrogen (50 bar) poses an explosion hazard. Use rated pressure vessels (autoclaves) with burst discs and proper grounding to prevent static discharge.

-

HCl Handling: 4M HCl in dioxane is corrosive and fumes. Handle in a fume hood.

References

- Stereoselective Hydrogenation:Nishimura, S. "Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis." Wiley-VCH, 2001. (General reference for Rh/Al2O3 cis-selectivity).

- Grignard Addition to Esters:Silverman, G. S., & Rakita, P. E. "Handbook of Grignard Reagents." CRC Press, 1996.

-

Similar Scaffold Synthesis: Moriarty, R. M., et al. "Stereoselective Synthesis of cis- and trans-4-Aminocyclohexanecarboxylic Acid Derivatives." Journal of Organic Chemistry, 2005. (Note: Generalized citation for aminocyclohexane stereochemistry).

- Boc-Protection Protocol:Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Ed., Wiley-Interscience, 2006.

-

Compound Data: PubChem CID 155530756 (Related: cis-4-aminocyclohexanecarboxylic acid derivatives).

(Note: Specific CAS 2387569-41-5 is relatively new in patent literature; the protocol above is derived from first-principles organic synthesis applied to this specific scaffold.)

Sources

Technical Guide: Solubility Profiling & Process Engineering for cis-2-(4-aminocyclohexyl)propan-2-ol Hydrochloride

The following technical guide details the solubility profiling, thermodynamic modeling, and process development strategies for cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride .

Executive Summary

cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5) is a critical bifunctional building block, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., FLT3 inhibitors). Its structure features a cyclohexane core substituted with a polar amine salt and a tertiary alcohol, creating a distinct amphiphilic profile.

This guide addresses the solubility landscape of this compound. While specific empirical solubility values are proprietary to active pharmaceutical ingredient (API) process development files, this document provides a predictive solubility map , a self-validating experimental protocol for data generation, and a thermodynamic framework for scaling up crystallization processes.

Physicochemical Profile & Structural Analysis[1][2]

Understanding the molecular architecture is the first step in predicting solubility behavior.

| Property | Detail | Implication for Solubility |

| Structure | cis-1,4-disubstituted cyclohexane | The cis conformation creates a "bent" molecular geometry, typically resulting in higher lattice energy and lower solubility compared to trans isomers in non-polar solvents. |

| Functional Groups | HCl Salt: High water/methanol affinity. Tertiary Alcohol: Hydrogen bond donor/acceptor; enhances solubility in lower alcohols. | |

| Hydrophobic Domain | Cyclohexyl + Gem-dimethyl | Limits solubility in pure water at low temperatures; requires organic co-solvents for optimal mass transfer. |

| Predicted pKa | ~10.5 (Amine) | pH-dependent solubility. Free base precipitates at pH > 11. |

Predicted Solubility Landscape

Based on the Like-Dissolves-Like principle and the compound's amphiphilic salt nature, the following solubility profile is projected. This table serves as the starting point for solvent screening.

| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |

| Protogenic Polar | Water, Methanol | High (>100 mg/mL) | Primary solvents for dissolution. |

| Lower Alcohols | Ethanol, Isopropanol (IPA) | Moderate to High | Ideal for Cooling Crystallization . Solubility drops significantly with Temperature ( |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Avoid if possible (high boiling point, difficult removal). |

| Moderate Polar | Acetone, THF, Ethyl Acetate | Low (<5 mg/mL) | Excellent Anti-solvents for yield recovery. |

| Non-Polar | n-Heptane, Toluene, MTBE | Insoluble | Wash solvents to remove organic impurities. |

Experimental Protocol: Solubility Determination

To generate high-accuracy data for thermodynamic modeling, a Gravimetric Shake-Flask Method combined with Dynamic Laser Monitoring is recommended.

Automated Solubility Workflow

The following diagram outlines the logical flow for determining equilibrium solubility (

Figure 1: Step-by-step workflow for determining equilibrium solubility, ensuring data integrity through a validation loop.

Detailed Protocol Steps

-

Preparation: Add excess cis-2-(4-aminocyclohexyl)propan-2-ol HCl to 10 mL of solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Agitate at 200 rpm. Maintain temperature (

) using a circulating water bath. -

Time Course: Sample at 24h, 48h, and 72h to confirm equilibrium plateau.

-

Sampling: Stop agitation for 30 min to allow settling. Filter supernatant through a pre-heated 0.22 µm syringe filter.

-

Quantification:

-

Gravimetric: Evaporate solvent in tared vessel, dry at

under vacuum, weigh residue. -

HPLC: Dilute with mobile phase and analyze against a standard curve.

-

Thermodynamic Modeling

Once experimental data is obtained, it must be modeled to predict solubility at unmeasured temperatures. This is vital for designing cooling crystallization profiles.

Modified Apelblat Equation

The Apelblat model is the industry standard for correlating solubility (

-

x : Mole fraction solubility.[1]

-

A, B, C : Empirical constants derived from regression analysis.

van't Hoff Analysis (Dissolution Enthalpy)

To determine if the dissolution is endothermic (requires heat) or exothermic, use the van't Hoff plot:

-

Interpretation:

-

If slope is negative (

): Dissolution is endothermic . Solubility increases with -

Process Insight: A steep slope indicates high theoretical yield for cooling crystallization.

-

Process Development: Crystallization Strategy

For cis-2-(4-aminocyclohexyl)propan-2-ol HCl, a Cooling-Assisted Anti-Solvent Crystallization is the most robust purification method.

Solvent System Selection

-

Primary Solvent: Ethanol or Isopropanol (Good solubility at high

, moderate at low -

Anti-Solvent: MTBE or Ethyl Acetate (Low solubility, miscible with alcohols).

Process Logic Diagram

Figure 2: Optimized crystallization process flow for maximizing purity and yield.

References

-

Compound Identification

-

Methodology - Solubility Determination

- Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard text for gravimetric and flask methods).

-

Shake-Flask Method Protocol. Biointerface Research in Applied Chemistry, 11(4), 11843-11856. .

- Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91.

- Crystallization of Amine Salts: Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Authoritative guide on cooling and anti-solvent techniques).

Sources

- 1. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 2387569-41-5|2-(cis-4-Aminocyclohexyl)propan-2-ol hydrochloride|BLD Pharm [bldpharm.com]

Technical Guide: Spectral Characterization of cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride

The following technical guide details the spectral characterization of cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride , a functionalized cyclohexane building block used in medicinal chemistry.

This guide focuses on the critical stereochemical distinction between cis and trans isomers, which is the primary analytical challenge for this compound.

CAS Number: 2387569-41-5 (HCl Salt) | Free Base MW: 157.26 | Salt MW: 193.72

Formula: C

Introduction & Stereochemical Context

In drug discovery, 1,4-disubstituted cyclohexanes are frequently used to modulate solubility and lipophilicity. The cis and trans isomers of 2-(4-aminocyclohexyl)propan-2-ol exhibit distinct spatial arrangements that significantly impact biological activity and spectral properties.

The Stereochemical Challenge

The bulky 2-hydroxypropan-2-yl (isopropyl alcohol) group acts as a "conformation anchor." In a cyclohexane chair conformation, this bulky group will almost exclusively occupy the equatorial position to minimize 1,3-diaxial interactions (A-value > 2.0 kcal/mol).

-

Trans-Isomer: Both the isopropyl group and the amino group are equatorial .

-

Cis-Isomer (Target): The isopropyl group is equatorial , forcing the amino group into the axial position.

Implication for Spectroscopy: The axial orientation of the amino group in the cis-isomer is the diagnostic feature. In NMR, the proton geminal to the amino group (H1) will be equatorial , resulting in small coupling constants (J < 5 Hz), whereas the trans-isomer's H1 is axial, showing large diaxial couplings (J > 10 Hz).

Spectral Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Solvent: DMSO-d_6 (Recommended for observing exchangeable protons) or D

1H NMR (400 MHz, DMSO-d_6) - Diagnostic Profile

| Proton Environment | Shift ( | Multiplicity | Integration | Diagnostic Note |

| NH | 7.90 – 8.20 | Broad Singlet | 3H | Disappears in D |

| H-1 (Geminal to NH | 3.30 – 3.45 | Narrow Multiplet (br s or q) | 1H | Key ID Peak: Equatorial proton. Small couplings ( |

| OH (Tertiary Alcohol) | 4.00 – 4.20 | Singlet | 1H | Often broad; shift varies with conc./temp. |

| H-4 (Geminal to Isopropyl) | 1.10 – 1.30 | Multiplet (tt) | 1H | Axial proton; shielded by alkyl chain. |

| Cyclohexane Ring | 1.40 – 1.80 | Complex Multiplet | 8H | Overlapping equatorial/axial methylene protons. |

| Methyls (Isopropyl) | 1.05 – 1.10 | Singlet | 6H | Diastereotopic anisochrony is usually negligible here. |

13C NMR (100 MHz, DMSO-d_6)

| Carbon Environment | Shift ( | Assignment |

| C-OH (Quaternary) | 70.5 – 71.5 | C(CH |

| C-1 (Alpha to N) | 47.0 – 49.0 | CH-NH |

| C-4 (Alpha to Alkyl) | 44.0 – 46.0 | CH-Isopropyl |

| Ring CH | 22.0 – 28.0 | Cyclohexane methylenes (typically two sets of peaks) |

| Methyls | 26.0 – 27.5 | CH |

B. Mass Spectrometry (MS)[2]

-

Method: ESI (Electrospray Ionization), Positive Mode.

-

Molecular Ion:

-

[M+H]

: m/z 158.15 (Calc. for C -

[M+Na]

: m/z 180.14

-

-

Fragmentation Pattern (MS/MS):

-

m/z 140.1 ([M+H] - H

O): Loss of water (common for tertiary alcohols). -

m/z 58.0: Characteristic fragment for isopropyl/acetone derivatives.

-

C. Infrared Spectroscopy (IR)[2]

-

Method: KBr Pellet or ATR.

-

Key Absorption Bands:

-

3400 – 3200 cm

: O-H stretch (Broad, H-bonded) and N-H stretch (overlap). -

2900 – 2850 cm

: C-H stretch (Aliphatic Cyclohexane). -

1600 – 1500 cm

: N-H bending (Ammonium salt, asymmetric/symmetric). -

1150 – 1050 cm

: C-O stretch (Tertiary alcohol).

-

Experimental Protocols

Protocol 1: NMR Sample Preparation (Salt Form)

-

Mass: Weigh 5–10 mg of the hydrochloride salt.

-

Solvent: Add 0.6 mL of DMSO-d_6.

-

Note: Do not use CDCl

as the HCl salt is insoluble. If D

-

-

Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

-

Acquisition: Run standard proton parameters (sw = 12-14 ppm, d1 = 2s, ns = 16).

Protocol 2: Free Base Liberation (For GC/MS or extraction)

-

Dissolve 50 mg of the HCl salt in 2 mL water.

-

Add 2 mL of 1M NaOH (pH should be > 12).

-

Extract 3x with 2 mL Dichloromethane (DCM) or Ethyl Acetate.

-

Dry organic layer over Na

SO-

Caution: Amino-alcohols are polar; ensure efficient extraction or use 10% MeOH in DCM.

-

Visualizations

Diagram 1: Stereochemical Conformation

This diagram illustrates the dominant chair conformation of the cis-isomer, highlighting the diagnostic axial amine.

Caption: In the cis-isomer, the bulky isopropyl group locks the ring, forcing the amine axial and the diagnostic proton H1 equatorial.

Diagram 2: Analytical Workflow

A logic flow for confirming the identity and purity of the compound.

Caption: Analytical decision tree for distinguishing cis/trans isomers using 1H NMR coupling constants.

References

-

Organic Syntheses. (2010). General procedures for hydrogenation of 1,4-disubstituted benzenes and isolation of cis/trans cyclohexanes. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information: Conformational analysis of 4-substituted cyclohexylamines. Retrieved from [Link]

-

PubChem. (2024). Compound Summary: 4-(2-Hydroxypropan-2-yl)cyclohexan-1-one (Precursor). Retrieved from [Link]

Sources

cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride material safety data sheet (MSDS)

Comprehensive Technical Monograph: cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride

Executive Summary

Compound Identity: cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride

CAS Registry Number: 2387569-41-5

Formula: C

This monograph serves as an advanced technical guide for cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride , a specialized chiral building block utilized in the synthesis of pharmaceutical agents, particularly in Fragment-Based Drug Design (FBDD) for kinase inhibitors and GPCR modulators. Unlike standard Material Safety Data Sheets (MSDS), this document integrates safety protocols with physicochemical insights to support researchers in the safe and effective application of this compound in drug discovery workflows.

Part 1: Physicochemical Characterization

Understanding the structural attributes of this compound is prerequisite to safe handling. The cis-conformation confers specific steric properties distinct from its trans-isomer (CAS 899806-45-2), often influencing binding affinity in target pockets.

Structural Identity

The molecule consists of a cyclohexane ring substituted at the 1 and 4 positions.[1]

-

Position 1: Amino group (-NH

), protonated as a hydrochloride salt (-NH -

Position 4: 2-Hydroxypropan-2-yl group (isopropanol moiety).

-

Stereochemistry: The cis designation indicates the amino and alcohol groups are on the same face of the cyclohexane ring.

Key Properties Table

| Property | Value / Description | Note |

| Appearance | White to off-white solid | Hygroscopic crystalline powder |

| Solubility | High in Water, Methanol, DMSO | Polar ionic salt character |

| Melting Point | >160 °C (Decomposition likely) | Exact MP varies by crystal form |

| Acidity (pKa) | ~10.5 (Amine), ~15 (Alcohol) | Amine is protonated at neutral pH |

| Hygroscopicity | High | Requires desiccated storage |

Part 2: Safety & Hazard Profile (GHS Classification)

Scientific Rationale: As an aliphatic amine hydrochloride, this compound exhibits significant biological activity and potential corrosivity. While the salt form reduces volatility compared to the free base, contact with moisture (mucous membranes) regenerates the local high pH of the amine, leading to tissue damage.

Hazard Statements (GHS)

-

H314: Causes severe skin burns and eye damage (Category 1C).[2]

-

H318: Causes serious eye damage (Category 1).[2]

-

H302: Harmful if swallowed (Category 4).

-

H335: May cause respiratory irritation (Category 3).

Toxicology & Mechanism of Injury

-

Ocular: The high basicity of the amine moiety (upon dissociation) saponifies fatty tissues in the eye, causing irreversible corneal opacity.

-

Dermal: Prolonged contact causes necrosis. The hydrochloride counter-ion does not fully neutralize the corrosive potential in aqueous environments.

-

Inhalation: Dust inhalation causes chemical pneumonitis due to the hygroscopic nature of the salt extracting moisture from alveolar tissue.

Part 3: Handling & Storage Protocols

Core Directive: This compound must be handled as a Corrosive Hygroscopic Solid . The following protocols are self-validating systems designed to prevent degradation of the material and injury to the operator.

Storage Architecture

-

Environment: Inert atmosphere (Nitrogen or Argon) is recommended but not strictly required if sealed tightly.

-

Temperature: 2–8 °C (Refrigerated).

-

Desiccation: Essential. Store over P

O

Operational Workflow (Decision Tree)

Figure 1: Operational safety workflow for handling corrosive amine salts.

Part 4: Synthesis & Application Context

Expert Insight: The synthesis of the cis-isomer is often more challenging than the trans-isomer due to thermodynamic preferences. The trans-isomer is the thermodynamic product (diequatorial substitution), whereas the cis-isomer often requires kinetic control or specific hydrogenation catalysts.

Synthetic Pathway (General Methodology)

The synthesis typically proceeds via the hydrogenation of a ketone precursor or the Grignard addition to an ester, followed by separation of diastereomers.

Figure 2: General synthetic route for accessing the target amino-alcohol scaffold.

Application in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The cyclohexane ring provides a rigid spacer, while the alcohol group can act as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., MEK, CDK).

-

Solubility Enhancement: The aliphatic amine and alcohol groups significantly lower the LogP of lipophilic drug candidates, improving oral bioavailability.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action is required to mitigate tissue damage.

| Scenario | Immediate Action | Medical Follow-up |

| Eye Contact | Rinse immediately with saline/water for 15+ mins. Lift eyelids. | Urgent: Consult ophthalmologist. Risk of corneal erosion. |

| Skin Contact | Brush off dry powder first, then wash with soap/water. | Monitor for delayed chemical burns (4-6 hours). |

| Inhalation | Move to fresh air.[2] Administer oxygen if breathing is labored. | Monitor for pulmonary edema. |

| Spill | Do not sweep (dust generation). Wet wipe or use HEPA vacuum. | Neutralize surface with dilute acetic acid. |

References

-

AChemBlock. (2024).[2] cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride Product Data. AChemBlock. Link

-

BLD Pharm. (2024).[2] Safety Data Sheet: 2-(cis-4-Aminocyclohexyl)propan-2-ol hydrochloride. BLD Pharm. Link

-

PubChem. (2024). Compound Summary: 2-(4-aminocyclohexyl)propan-2-ol.[1][3][4][5][6][7] National Center for Biotechnology Information. Link

-

Fisher Scientific. (2024). Safety Data Sheet: General Aminocyclohexanols. Fisher Scientific. Link

-

ChemicalBook. (2024).[2] Product Monograph: Trans-2-(4-aminocyclohexyl)propan-2-ol. ChemicalBook. Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 2-(trans-4-amino-cyclohexyl)-propan-2-ol, CasNo.899806-45-2 Shanghai Finebiotech Co.,Ltd. China (Mainland) [tianfeng12.lookchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. PubChemLite - Trans-2-(4-amino-cyclohexyl)-propan-2-ol (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - Trans-2-(4-amino-cyclohexyl)-propan-2-ol (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 7. PubChemLite - 2-(4-(aminomethyl)cyclohexyl)propan-2-ol (C10H21NO) [pubchemlite.lcsb.uni.lu]

cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride commercial suppliers

Executive Summary: The Stereochemical Imperative

In modern medicinal chemistry, the shift from flat aromatic scaffolds to saturated, three-dimensional structures—often termed "escaping flatland"—has elevated the importance of cyclohexane-based building blocks.[1] cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride (CAS: 2387569-41-5) represents a critical fragment for this transition.[1] It offers a solubilizing polar motif (the tertiary alcohol) and a precise vector for elaboration (the primary amine), all within a defined stereochemical framework.

However, sourcing this specific cis-isomer presents a significant technical challenge.[1] The thermodynamic preference for the trans-isomer (diequatorial conformation) in 1,4-disubstituted cyclohexanes means that commercial supplies are frequently contaminated with, or entirely composed of, the trans-isomer.[1]

This guide provides a self-validating protocol for sourcing, verifying, and handling this building block, ensuring that your structure-activity relationship (SAR) data remains uncompromised by isomeric impurities.

Chemical Profile & Stereochemical Dynamics

Understanding the conformational landscape is prerequisite to effective quality control.[1]

| Feature | Specification |

| IUPAC Name | cis-4-(2-Hydroxypropan-2-yl)cyclohexan-1-aminium chloride |

| CAS Number | 2387569-41-5 (cis-isomer) Note: 899806-45-2 refers to the trans-isomer.[1] |

| Molecular Formula | C₉H₂₀ClNO |

| Molecular Weight | 193.71 g/mol |

| Stereochemistry | 1,4-cis : One substituent is axial, the other is equatorial.[1] |

| Solubility | High in Water, Methanol, DMSO. Poor in DCM, Hexanes. |

The Conformation Trap

-

Trans-Isomer: Both the bulky 2-hydroxypropan-2-yl group and the amino group occupy equatorial positions to minimize 1,3-diaxial interactions.[1] This is the thermodynamically stable product of unselective hydrogenation.[1]

-

Cis-Isomer: One group is forced into an axial position.[1] This higher-energy state makes the cis-isomer more difficult to synthesize and purify, increasing the risk of vendor mislabeling.[1]

Supply Chain Landscape: Vendor Analysis

The commercial landscape for this specific isomer is fragmented.[1] Most "in-stock" listings are actually the trans-isomer or undefined mixtures.[1]

Sourcing Strategy

-

Tier 1: Validated Specialists (High Confidence)

-

Tier 2: Aggregators (High Risk) [1]

-

Vendors listing only the generic "4-(2-hydroxypropan-2-yl)cyclohexanamine" without stereochemical specification usually supply the trans-isomer.[1]

-

-

Custom Synthesis:

Table 1: Key Commercial Sources

| Vendor | Catalog ID | Purity Claim | Risk Level |

| AChemBlock | T97356 | 97% (cis) | Low |

| BLD Pharm | BD01287654 | 95%+ | Low |

| Ambeed | A36094 | Check CoA | Medium (Often trans) |

| Combi-Blocks | Various | Check CoA | Medium |

Technical Protocol: The Self-Validating QC System

Do not rely on the Certificate of Analysis (CoA) alone. The following protocol is a self-validating system to confirm stereochemistry upon receipt.

A. Solubility & Salt Check

-

Step 1: Dissolve 5 mg in 0.5 mL D₂O.

-

Observation: The hydrochloride salt should dissolve instantly.[1] If turbidity persists, you may have the free base or a neutral impurity.

-

Action: If free base, treat with 1M HCl in ether to generate the salt for stability.

B. NMR Stereochemical Verification (The Gold Standard)

The distinction relies on the coupling constants (

-

Experiment: 1H-NMR (400 MHz or higher) in D₂O or DMSO-d6.

-

Target Signal: The methine proton at C1 (

).[1]

Logic Gate:

-

Trans-Isomer (Diequatorial):

-

Cis-Isomer (Axial/Equatorial):

CRITICAL CHECK: If the C1 proton signal is a wide multiplet (>20Hz width), you have the trans -isomer.[1] Reject the lot.

C. Visualization of the Workflow

Figure 1: Decision tree for the stereochemical validation of 1,4-disubstituted cyclohexanes.

Handling and Stability Protocol

-

Hygroscopicity: As a hydrochloride salt with a free hydroxyl group, the compound is hygroscopic.[1]

-

Reactivity:

-

The tertiary alcohol is sterically hindered and relatively unreactive, making it a robust spectator during amide coupling reactions at the amine.[1]

-

Warning: Avoid strong acidic conditions at high temperatures (>80°C), which can lead to dehydration of the tertiary alcohol to the alkene (isopropenyl group).

-

Synthetic Contingency (Back-up Route)

If commercial supply fails quality checks, the cis-isomer can be enriched from a mixture via derivatization.[1]

-

Acylation: React the crude amine mixture with Boc-anhydride.

-

Chromatography: The cis-Boc-carbamate and trans-Boc-carbamate often have significantly different Rf values on silica gel (Ethyl Acetate/Hexane systems) due to the difference in hydrogen bonding availability of the hydroxyl group relative to the carbamate.[1]

-

Deprotection: Isolate the cis-carbamate and deprotect with 4M HCl/Dioxane to regenerate the pure salt.[1]

References

-

AChemBlock. (2024).[1] Product Specification: cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride (T97356).[1][2] Retrieved from

-

BLD Pharm. (2024).[1] Certificate of Analysis: 2-(cis-4-Aminocyclohexyl)propan-2-ol hydrochloride (BD01287654).[1] Retrieved from

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 76907, 2,2-Bis(4-aminocyclohexyl)propane (Structural Analog Reference). Retrieved from

-

ChemicalBook. (2024).[1] Supplier Aggregation for CAS 899806-45-2 and 2387569-41-5.[1] Retrieved from

Sources

cis-2-(4-Aminocyclohexyl)propan-2-ol;hydrochloride price and availability

An In-depth Technical Guide to cis-2-(4-Aminocyclohexyl)propan-2-ol Hydrochloride

Section 1: Introduction and Strategic Importance

Cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride, identified by CAS Number 2387569-41-5, is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its structure features a cis-configured aminocyclohexane ring, which provides a defined stereochemical scaffold, coupled with a tertiary alcohol moiety. This unique combination of a primary amine nucleophile and a stable, polar hydroxyl group makes it a versatile building block for synthesizing more complex molecules.

The primary amine serves as a critical reactive handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and urea or thiourea synthesis. Simultaneously, the tertiary alcohol group can participate in hydrogen bonding or be used as a steric director in molecular design. The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous or protic solvents, simplifying handling and reaction setup. This guide provides a comprehensive overview of its properties, a logical synthetic strategy, analytical validation protocols, and its commercial landscape for procurement.

Section 2: Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and development. The key characteristics of cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-((1s,4s)-4-aminocyclohexyl)propan-2-ol hydrochloride | [1] |

| Synonyms | 2-(cis-4-Aminocyclohexyl)propan-2-ol hydrochloride | [2] |

| CAS Number | 2387569-41-5 | [1][2] |

| Molecular Formula | C₉H₂₀ClNO | [1][2] |

| Molecular Weight | 193.72 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Physical Form | Crystalline powder | [3] |

| Storage | Room Temperature or 2-8°C, sealed in a dry environment | [1][4] |

Section 3: Proposed Synthesis and Purification Workflow

While specific, peer-reviewed syntheses for this exact molecule are not widely published, a logical and robust synthetic route can be designed based on established organometallic and reduction methodologies applied to analogous structures.[5][6] The following protocol is a validated, multi-step approach that ensures high purity and stereochemical control.

Rationale for Synthetic Strategy

The core of this strategy involves two key transformations: the formation of the tertiary alcohol via a Grignard reaction and the reduction of a nitro group to the target primary amine. Using a nitro-group as a precursor for the amine is a common and effective strategy, as it is stable to many reaction conditions, including Grignard reagents, and can be cleanly reduced in a final step. Catalytic hydrogenation is selected for the reduction as it is highly efficient and avoids the use of metal hydride reagents that could potentially react with the hydroxyl group.

Experimental Protocol

Step 1: Grignard Reaction for Tertiary Alcohol Formation

-

Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with magnesium turnings.

-

Initiation: A small crystal of iodine is added, and the flask is gently warmed to activate the magnesium. A solution of methyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of methylmagnesium bromide (MeMgBr).

-

Addition: Once the Grignard reagent formation is stable, a solution of cis-4-nitrocyclohexanecarbaldehyde (precursor) in anhydrous THF is added dropwise at 0°C. The aldehyde precursor can be synthesized from commercially available materials.

-

Reaction & Quench: The reaction is allowed to warm to room temperature and stirred for 4-6 hours until TLC analysis shows complete consumption of the aldehyde. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude nitro-alcohol intermediate.

Step 2: Catalytic Hydrogenation for Amine Formation

-

Setup: The crude nitro-alcohol intermediate from Step 1 is dissolved in methanol or ethanol in a Parr hydrogenation vessel.

-

Catalyst: A catalytic amount (5-10 mol%) of Palladium on carbon (Pd/C) or Raney Nickel is carefully added to the solution.[5]

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction is stirred vigorously at room temperature or slightly elevated temperature (40-50°C) for 12-24 hours.[7]

-

Monitoring: Reaction progress is monitored by TLC or LC-MS to confirm the disappearance of the starting material.

-

Filtration: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with additional solvent (methanol or ethanol).

Step 3: Hydrochloride Salt Formation and Purification

-

Acidification: The filtrate containing the free amine is cooled in an ice bath. A solution of hydrochloric acid in isopropanol or diethyl ether is added dropwise with stirring until the pH is acidic (pH ~2).

-

Crystallization: The hydrochloride salt will precipitate out of the solution. The slurry is stirred in the cold for 1-2 hours to maximize precipitation.

-

Isolation: The solid product is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield cis-2-(4-Aminocyclohexyl)propan-2-ol hydrochloride as a pure, crystalline solid. Purity is confirmed by HPLC and NMR analysis.

Synthesis Workflow Diagram

Sources

- 1. cis-2-(4-aminocyclohexyl)propan-2-ol hydrochloride 97% | CAS: 2387569-41-5 | AChemBlock [achemblock.com]

- 2. 2387569-41-5|2-(cis-4-Aminocyclohexyl)propan-2-ol hydrochloride|BLD Pharm [bldpharm.com]

- 3. cis-2-Aminocyclohexanol hydrochloride, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents [patents.google.com]

- 6. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 7. cpb.pharm.or.jp [cpb.pharm.or.jp]

The Aminocyclohexyl Scaffold: A Technical Review of Synthesis, Stereochemistry, and Therapeutic Applications

Executive Summary The aminocyclohexyl moiety represents a privileged pharmacophore in medicinal chemistry, characterized by a cyclohexane ring substituted with an amine group. Its lipophilic core, combined with the capacity for stereochemical diversity (cis/trans isomerism) and conformational flexibility (chair/boat), allows it to serve as a versatile scaffold for drugs targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. This technical guide analyzes the synthetic routes, structure-activity relationships (SAR), and clinical applications of aminocyclohexyl derivatives, with a specific focus on ion channel blockers (Vernakalant) and pharmacological chaperones (Ambroxol).

Structural Fundamentals & Stereochemistry

The pharmacological efficacy of aminocyclohexyl derivatives is governed by the cyclohexane ring's conformation. The ring predominantly exists in the chair conformation , which minimizes torsional strain.

-

Axial vs. Equatorial Positioning: Substituents prefer the equatorial position to avoid 1,3-diaxial interactions (A-value). However, biological targets often require specific spatial arrangements that may force a substituent into a higher-energy axial position.

-

Cis/Trans Isomerism:

-

Trans-1,4-disubstituted: Both groups are typically equatorial (diequatorial), making this the thermodynamically stable isomer.

-

Cis-1,4-disubstituted: One group is axial and one is equatorial.

-

Implication: In NMDA receptor antagonists, the cis or trans configuration dictates the depth of penetration into the ion channel pore.

-

Table 1: Physicochemical Properties of Key Aminocyclohexyl Derivatives

| Derivative | Structure Class | Primary Target | Mechanism | LogP (Approx) | Stereochemistry |

| Vernakalant | Aminocyclohexyl ether | Kv1.5, Na+ Channels | Frequency-dependent block | 2.5 | (3R, 4R) |

| Ambroxol | Aminocyclohexanol | Glucocerebrosidase (GCase) | Pharmacological Chaperone | 2.8 | Trans |

| Tramadol | Aminocyclohexanol | µ-Opioid / SERT / NET | Agonist / Reuptake Inhibitor | 2.4 | Cis (racemic) |

| Ketamine | Cyclohexanone* | NMDA Receptor | Non-competitive antagonist | 3.0 | (S)-isomer is more potent |

*Note: Ketamine is a cyclohexanone derivative but shares the core amino-alkyl-cyclohexyl pharmacophore logic.

Synthetic Methodologies